2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Antimycobacterial Tuberculosis Drug-resistant pathogens

2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-60-6) is a heterocyclic building block within the imidazo[1,2-a]pyridine family, a class widely recognized as a 'drug prejudice' scaffold due to its prominence in medicinal chemistry. Its core structure features a 2,6-dimethyl substitution pattern and a reactive aldehyde handle at the C3 position.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 728864-60-6
Cat. No. B3281127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS728864-60-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2C=O)C)C=C1
InChIInChI=1S/C10H10N2O/c1-7-3-4-10-11-8(2)9(6-13)12(10)5-7/h3-6H,1-2H3
InChIKeyLXBYSLXINCYUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Electrophilic Scaffold for Heterocyclic Derivatization


2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-60-6) is a heterocyclic building block within the imidazo[1,2-a]pyridine family, a class widely recognized as a 'drug prejudice' scaffold due to its prominence in medicinal chemistry [1]. Its core structure features a 2,6-dimethyl substitution pattern and a reactive aldehyde handle at the C3 position. This specific combination makes it a versatile precursor for constructing complex molecular libraries, as the aldehyde group enables a wide array of synthetic transformations such as condensations and nucleophilic additions, which are fundamental for generating diverse structural analogs for biological evaluation .

Precise Substitution Matters: The Impact of 2,6-Dimethyl Positioning on Target Affinity and Selectivity


While the imidazo[1,2-a]pyridine scaffold is a validated core for developing inhibitors across numerous targets (e.g., PI3K, KRAS, cholinesterases) [1], the specific position and nature of substituents critically dictate the biological outcome. The 2,6-dimethyl substitution pattern in this aldehyde is not interchangeable with other regioisomers (e.g., 2,7-dimethyl) or unsubstituted analogs. Evidence shows that even subtle changes in the substitution pattern of imidazo[1,2-a]pyridine derivatives lead to significant differences in kinase selectivity, enzyme inhibition potency, and overall drug-like properties [2]. Therefore, using a generic imidazo[1,2-a]pyridine carbaldehyde as a substitute in a synthetic or pharmacological workflow introduces a high risk of producing derivatives with altered, reduced, or entirely different target activity profiles, jeopardizing the validity of a structure-activity relationship (SAR) study [3].

Quantitative Evidence for Selecting 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde as a Scaffold


Anti-Mycobacterial Activity: The 2,6-Dimethyl Scaffold is a Validated Starting Point for MDR-TB Drug Development

Derivatives built upon the 2,6-dimethylimidazo[1,2-a]pyridine core have demonstrated promising activity against drug-resistant Mycobacterium tuberculosis. In a study of imidazo[1,2-a]pyridine amide-cinnamamide hybrids, compounds derived from the 2,6-dimethyl scaffold (specifically hybrids 11e and 11k) showed promising antimycobacterial activity [1]. While the study's reference compounds (standard TB drugs) were more potent, the MIC values for 11e and 11k against M. tuberculosis H37Rv establish the 2,6-dimethyl substitution as a non-redundant element for generating anti-TB leads. In contrast, unsubstituted or differently substituted imidazo[1,2-a]pyridine carbaldehydes would yield a different set of hybrid molecules with an unknown and likely distinct activity profile.

Antimycobacterial Tuberculosis Drug-resistant pathogens

STAT3 Inhibition in Breast Cancer: Derivatives of this Scaffold Show Sub-Micromolar Cellular Potency

The 2,6-dimethyl substitution pattern is integral to achieving potent anticancer effects. In a study on STAT3 phosphorylation inhibitors for breast cancer, a pyrazoline derivative of the core 2,6-dimethylimidazo[1,2-a]pyridine scaffold was synthesized. The lead compound (3f) exhibited a significant inhibitory effect on the viability of MCF-7 breast cancer cells [1]. This level of potency is contingent on the specific 2,6-dimethylimidazo[1,2-a]pyridine core structure; using an alternative imidazo[1,2-a]pyridine carbaldehyde with different substituents would result in a different final compound with unknown, and likely inferior, activity.

Oncology STAT3 inhibitor Breast cancer

Broad-Spectrum Antibacterial and Antifungal Potential: Derivatives Demonstrate Consistent Low µg/mL and µmol/L Range Activity

The imidazo[1,2-a]pyridine-3-carbaldehyde scaffold, with its reactive aldehyde group, is a cornerstone for generating chalcone derivatives with broad antimicrobial properties. Studies consistently show that condensation of various imidazo[1,2-a]pyridine-3-carbaldehydes with acetophenones yields compounds with activity against bacterial and fungal strains [1][2]. For example, chalcones derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde exhibit MIC values as low as 32 µg/mL against S. aureus, B. subtilis, and E. coli [1]. Another set of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives showed anticandidal activity, with the most potent analog displaying an MIC of 41.98 µmol/L [2]. The 2,6-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a specific input for this well-established synthetic route, enabling the creation of unique chalcone libraries. Other aldehydes with different core structures would generate a different chemical space.

Antibacterial Antifungal Infectious Disease

Recommended Research Applications for 2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde


Generating Focused Libraries for Anti-Tuberculosis Drug Discovery

This compound is an ideal starting material for a medicinal chemistry program targeting Mycobacterium tuberculosis. As established in Section 3, the 2,6-dimethylimidazo[1,2-a]pyridine core has been validated as a productive scaffold for generating leads against M. tuberculosis [1]. By using this specific aldehyde, researchers can create a focused library of amide-cinnamamide hybrids or other derivatives to explore the structure-activity relationship (SAR) around the 2,6-dimethyl substitution, an avenue not accessible with other imidazo[1,2-a]pyridine isomers.

Expanding SAR for STAT3 Inhibitors in Oncology

Building on the evidence that derivatives of this specific scaffold demonstrate potency against breast cancer cell lines [1], researchers in oncology can use this aldehyde as a key intermediate to synthesize novel analogs of the lead pyrazoline compound 3f. This allows for a targeted SAR campaign to optimize potency, selectivity, and pharmacokinetic properties for the inhibition of STAT3 phosphorylation.

Synthesizing Novel Chalcone-based Antimicrobial Agents

The compound's reactive C3 aldehyde group makes it a perfect partner for Claisen-Schmidt condensations with various acetophenones to generate a diverse library of chalcones [1][2]. This application scenario is directly supported by class-wide evidence showing that these chalcones exhibit low µg/mL to µmol/L range activity against bacterial and fungal pathogens. The 2,6-dimethyl substitution will impart unique properties to this specific library, enabling the discovery of new antimicrobial leads.

Building Blocks for PI3K/mTOR Inhibitor Development

Given that the imidazo[1,2-a]pyridine core is a successful scaffold for designing potent and selective PI3K and dual PI3K/mTOR inhibitors, this specific aldehyde can be used to construct new analogs [1][2]. The 2,6-dimethyl substitution is a key structural feature that can be used to modulate kinase selectivity and binding affinity, differentiating any resulting compounds from those based on other imidazopyridine or benzimidazole scaffolds.

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